molecular formula C5H10NO3PS2 B045624 Phosfolan-methyl CAS No. 5120-23-0

Phosfolan-methyl

Cat. No. B045624
CAS RN: 5120-23-0
M. Wt: 227.2 g/mol
InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related phosphine and phosphonate compounds involves complex reactions including catalysis and cross-coupling reactions. For instance, phosphine gold(I) complexes have been synthesized using bis(trifluoromethanesulfonyl)imidate as a counter-anion, showing potential methodologies that could be applied or adapted for Phosfolan-methyl synthesis due to the phosphine involvement (Mézailles, Ricard, & Gagosz, 2005). Another study highlighted the Pd-catalyzed cross-coupling reaction of anilinium hypophosphite for synthesizing p-aminophenyl aryl H-phosphinic acids and esters, which could offer insights into phosphorus-based compound synthesis strategies (Yang & Coward, 2007).

Molecular Structure Analysis

While specific studies on Phosfolan-methyl's molecular structure are not found, the structural analysis of phosphine and phosphonate analogs may provide valuable insights. Phosphine-catalyzed reactions, for example, play a crucial role in the formation of complex molecular structures, demonstrating the versatility and reactivity of phosphorus-containing compounds in creating diverse molecular architectures (Zhu, Lan, & Kwon, 2003).

Chemical Reactions and Properties

The chemical reactions involving phosphine and phosphonate derivatives often result in the formation of complex structures with significant biological and chemical properties. For instance, the phosphine-catalyzed annulation processes have been employed to synthesize highly functionalized compounds, indicating the potential chemical reactivity and versatility of Phosfolan-methyl related structures (Huang et al., 2017).

Scientific Research Applications

  • Biosynthesis of Natural Products : Phosfolan-methyl plays a role in the biosynthesis of natural products like fosfomycin, phosphinothricin, and FR-900098, which are important in medicine and agriculture (Metcalf & van der Donk, 2009).

  • Inhibition of Acetylcholinesterase : Phosfolan and mephosfolan sulfoxides and sulfones may be used as models for studying the inhibition of acetylcholinesterase, a key enzyme in nerve signal transmission, and have implications for understanding detoxification and tissue binding processes (Gorder et al., 1985).

  • Herbicide Application : Dichlofop-methyl, related to phosfolan-methyl, is used as a selective herbicide for controlling wild oats in wheat, affecting plant growth processes (Shimabukuro et al., 1978).

  • Biotechnological Production : The enzyme PfOMT3, which catalyzes the methylation of flavonoids, can be useful in the biotechnological production of natural products. This has implications for the industrial synthesis of compounds related to phosfolan-methyl (Park et al., 2020).

  • Agriculture and Pest Control : Phosfolan-methyl is widely used as an organophosphate pesticide in agriculture, horticulture, and pest control, and also finds applications in plastic making, flame retardants, and household uses (Sidhu et al., 2019).

  • Effects on Nucleic Acid Metabolism : Phosfolan-methyl treatment in plants like Pisum sativum can result in changes in nucleic acid metabolism, affecting growth and metabolic processes (Brook et al., 1967).

  • Toxicological Studies : Phosfolan-methyl has been studied for its toxicological effects, including its impact on the kidneys and other organs in animal models (El-Sayyad et al., 1993).

Safety And Hazards

Phosfolan-methyl is a controlled product, and documentation may be required to meet relevant regulations . It’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVDJFKMQCYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N=C1SCCS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199211
Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosfolan-methyl

CAS RN

5120-23-0
Record name Phosfolan-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5120-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosfolan-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSFOLAN-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosfolan-methyl
Reactant of Route 2
Phosfolan-methyl
Reactant of Route 3
Phosfolan-methyl
Reactant of Route 4
Reactant of Route 4
Phosfolan-methyl
Reactant of Route 5
Phosfolan-methyl
Reactant of Route 6
Phosfolan-methyl

Citations

For This Compound
45
Citations
H Fucai, Y Xihong, Z Jiandong - Heilongjiang Agricultural Sciences, 2003 - europepmc.org
… The control effect of pesticide 35% phosfolan-methyl EC for mangold flea beetle was 79.2%, but it couldn't control subterranean insect pests. The control effect of pesticide 50%phoxim …
Number of citations: 0 europepmc.org
J Xiong, B Hu - Journal of Chromatography A, 2008 - Elsevier
… Recently, highly toxic pesticides including phorate, isocarbophos, terbufos parathion, demeton, sulfotep, isofenphos-methyl, phosfolan-methyl, carbofuran, methomyl and aldicarb have …
Number of citations: 305 www.sciencedirect.com
FR Li, SP Yang, D Yu, HM Wang, Y Chen… - Advanced materials …, 2013 - Trans Tech Publ
… What’s more, the concentration of chlorothalonil was in excess of 989 times and phosfolan-methyl was more than 769 times which had caused great influence on the surrounding water …
Number of citations: 7 www.scientific.net
X Liao, C Chen, J Yang, R Zhou, L Si, Q Huang… - Microchimica Acta, 2021 - Springer
N-doped carbon dots (N-CDs) were fabricated in a simple procedure by hydrothermal treatment of cellobiose and urea. When excited at 235 nm or 327 nm, only one emission peak at …
Number of citations: 17 link.springer.com
C Yinfang, XH Zhong, L Huokun, NJ Mei, C Xiaxiong - 2005 - repository.up.ac.za
Bio-control of tea pests by spiders in China has been reviewed by Chen Yinfeng et al. Spiders constitute 65% to 90% population of all the predacious natural enemies in tea gardens of …
Number of citations: 0 repository.up.ac.za
C Yuan, Y Qian, X Hong, H Wang, H He… - Journal of Biobased …, 2019 - ingentaconnect.com
In this paper, the three-dimensional magnetic nanoparticles modified with graphene-carbon nanotube nanocomposites (marked as MNPs/rGO-CNTs), used as a reversed-dispersive …
Number of citations: 3 www.ingentaconnect.com
Z LI, J NIE, YAN Zhen, G XU, H LI, L KUANG… - Journal of Integrative …, 2015 - Elsevier
The presence of pesticide residues in pears is a serious health concern. This study presents the results from a 2-year investigation (2013–2014) that used gas chromatography, GS/MS …
Number of citations: 31 www.sciencedirect.com
Q Chang, L Ge, J Li, G Qiu, F Wu, H Zhang, F Xu… - Analytical …, 2021 - pubs.rsc.org
A rapid procedure for the determination of 482 pesticide residues in Chinese Materia Medica by GC-Q-TOF/MS and LC-Q-TOF/MS (379 pesticides for LC, 327 pesticides for GC, and …
Number of citations: 6 pubs.rsc.org
WH Hallenbeck, KM Cunningham-Burns… - Pesticides and Human …, 1985 - Springer
… phosfolan methyl parathion …
Number of citations: 0 link.springer.com
Y Yan, Y Jiang, R Liu, M Eddleston, C Tao… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Phosfolan-methyl Announcement No. 194 of the Ministry of Agriculture of the People's Republic of China Stops: registrations and new applications of Phosfolan-methyl. 2002 …
Number of citations: 8 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.